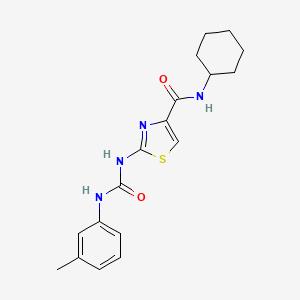

N-cyclohexyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide

Description

N-cyclohexyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide (CAS: 955661-28-6) is a thiazole-based compound with a molecular formula of C₁₈H₂₂N₄O₂S and a molecular weight of 358.5 g/mol . Its structure features:

- A cyclohexyl carboxamide group at position 4 of the thiazole, contributing hydrophobic character.

Propriétés

IUPAC Name |

N-cyclohexyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S/c1-12-6-5-9-14(10-12)20-17(24)22-18-21-15(11-25-18)16(23)19-13-7-3-2-4-8-13/h5-6,9-11,13H,2-4,7-8H2,1H3,(H,19,23)(H2,20,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAIHIIIWKDZRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide typically involves the reaction of a thiazole derivative with an isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

N-cyclohexyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents like chloroform or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Applications De Recherche Scientifique

N-cyclohexyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-cyclohexyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit the activity of certain kinases or disrupt the function of bacterial cell walls .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Key Observations :

- Core Structure: Unlike thiazolidinones (e.g., compounds 9–13 ) or thioxothiazolidines , the target compound retains a simpler thiazole ring, avoiding the 4-oxo-2-thioxo modifications. This may reduce steric hindrance and alter solubility.

- However, 8b’s quinazoline core differs significantly in planar aromaticity and binding modes.

- Synthesis : Yields for analogs vary widely (53–90% ), influenced by substituent complexity and reaction conditions (e.g., solvent, catalysts). The target compound’s synthesis route is unspecified but likely involves urea coupling to the thiazole core.

Pharmacological and Functional Comparisons

Urease Inhibition Potential

Thioxothiazolidinyl-acetamides (e.g., N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide ) exhibit urease inhibition , attributed to the thioxo group’s interaction with the enzyme’s active site. The target compound lacks this group but retains the urea moiety, which may engage in hydrogen bonding with urease. However, its inhibitory activity remains unverified.

EGFR Targeting

Compound 8b (IC₅₀ = 14.8 nM against EGFR ) shares the m-tolyl ureido group with the target compound. Both likely form hydrogen bonds with EGFR residues (e.g., Asp855), as suggested by molecular docking studies .

PSMA Binding

DUPA-based peptides (e.g., glutamate-urea-glutamate derivatives ) utilize urea for prostate-specific membrane antigen (PSMA) binding. The target’s urea group may similarly coordinate metal ions or polar residues, though its affinity for PSMA is unexplored.

Hydrogen-Bonding and Crystallography

The urea group in the target compound is a strong hydrogen-bond donor/acceptor, a feature critical in molecular recognition . Analogous compounds (e.g., 8b ) exploit urea-mediated H-bonds for target engagement. In contrast, thiazolidinones (e.g., compound 9 ) rely on thioxo and carbonyl groups for crystal packing and intermolecular interactions.

Activité Biologique

N-cyclohexyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the compound's synthesis, mechanisms of action, biological effects, and comparative analysis with similar compounds.

Overview of the Compound

Chemical Structure :

- Molecular Formula : C_{18}H_{22}N_{4}O_{1}S

- CAS Number : 955661-28-6

- Molecular Weight : 358.5 g/mol

The compound features a thiazole ring fused with a urea moiety, which is critical for its biological activity. The presence of the m-tolyl group enhances its pharmacological profile by potentially increasing lipophilicity and interaction with biological targets.

Synthesis

The synthesis of N-cyclohexyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide typically involves the reaction of a thiazole derivative with an isocyanate. Common solvents include dichloromethane or tetrahydrofuran, and the reaction is usually performed at room temperature or slightly elevated temperatures .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit various enzymes, including kinases involved in cell signaling pathways, which can lead to reduced cell proliferation in cancer cells.

- Disruption of Cellular Structures : It may interfere with bacterial cell wall synthesis, contributing to its antimicrobial properties .

Antimicrobial Properties

N-cyclohexyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide has been investigated for its potential as an antimicrobial agent. In vitro studies indicate that it exhibits significant activity against a range of bacteria and fungi, making it a candidate for further development as an antibiotic .

Anticancer Activity

Research has shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has demonstrated cytotoxic effects against glioma cells by activating multiple cell death pathways, including necroptosis and autophagy . The compound's ability to inhibit critical signaling pathways is essential for its anticancer efficacy.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-cyclohexyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide | Similar thiazole structure | Different substitution pattern may alter potency |

| N-cyclohexyl-2-(3-(o-tolyl)ureido)thiazole-4-carboxamide | Similar thiazole structure | Varying interactions due to ortho substitution |

| N-cyclohexylacetamide | Amide structure without thiazole | Lacks the unique biological activity associated with thiazoles |

The unique substitution pattern on the thiazole ring contributes significantly to the biological activity of N-cyclohexyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide compared to structurally similar compounds .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of N-cyclohexyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide in various experimental settings:

- In Vitro Studies : A study reported that this compound inhibited the growth of several cancer cell lines with IC50 values comparable to established chemotherapeutics .

- Antimicrobial Screening : Another investigation revealed that it exhibited broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .

- Mechanistic Insights : Research into its mechanism indicated that it disrupts key metabolic pathways in both bacterial and cancer cells, leading to cell death .

Q & A

Basic: What synthetic strategies are recommended for preparing N-cyclohexyl-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide?

Answer:

The synthesis involves modular approaches:

- Thiazole Core Formation : Use Hantzsch thiazole synthesis with α-bromoketones and thioureas, followed by functionalization of the 4-carboxamide group. For example, ethyl 2-amino-thiazole-4-carboxylate intermediates can be hydrolyzed to carboxylic acids and coupled with amines (e.g., cyclohexylamine) via carbodiimide-mediated amidation .

- Ureido Substituent Introduction : React the thiazole-4-carboxamide intermediate with m-tolyl isocyanate or via a carbamate intermediate under mild conditions (e.g., DMF, room temperature) to install the 3-(m-tolyl)ureido group .

Key Validation : Monitor reactions via TLC and confirm final structures using ¹H/¹³C NMR and ESI-MS. Purity (>95%) should be verified by HPLC .

Advanced: How can researchers optimize low yields in the final coupling step of the ureido group?

Answer:

Low yields in ureido coupling may arise from steric hindrance or competing side reactions. Mitigation strategies include:

- Activating Agents : Use HOBt/DIC or PyBOP to enhance coupling efficiency between amines and carboxylic acids .

- Solvent Optimization : Replace DMF with DMA or DCM to reduce polarity and improve solubility of aromatic intermediates .

- Temperature Control : Perform reactions at 0–4°C to minimize decomposition of reactive intermediates .

Validation : Track intermediates via LC-MS and optimize using Design of Experiments (DoE) to identify critical parameters .

Basic: What spectroscopic and analytical methods are critical for structural confirmation?

Answer:

- ¹H/¹³C NMR : Identify key protons (e.g., thiazole C-H at δ 7.5–8.5 ppm, ureido NH at δ 9–10 ppm) and carbons (e.g., thiazole C-2 at ~160 ppm) .

- ESI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and compare with theoretical masses .

- HPLC : Ensure >95% purity using reverse-phase C18 columns (acetonitrile/water gradient) .

Note : For fluorinated analogs (e.g., 4,4-difluorocyclohexyl derivatives), ¹⁹F NMR can validate substituent incorporation .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

Discrepancies in IC₅₀ or binding affinity may stem from:

- Assay Variability : Standardize protocols (e.g., EGFR kinase assays in ) by using internal controls (e.g., erlotinib) and replicate experiments (n ≥ 3) .

- Compound Stability : Test degradation under assay conditions (pH, temperature) via LC-MS. For example, hydrolytically unstable esters in required Boc protection .

- Structural Analogues : Compare with derivatives (e.g., 4-phenyl vs. 4-cyclohexyl groups) to isolate substituent effects. SAR trends in highlight the importance of fluorination for metabolic stability .

Basic: How to design analogues for structure-activity relationship (SAR) studies?

Answer:

- Core Modifications : Replace the thiazole with oxadiazole () or pyridothiadiazine () to assess heterocycle impact on target binding .

- Substituent Variation : Systematically alter the m-tolyl group (e.g., p-cyano, 3-fluoro) or cyclohexyl ring (e.g., 4,4-difluoro in ) to probe steric/electronic effects .

- Bioisosteres : Replace the ureido group with thiourea or carbamate to evaluate hydrogen-bonding contributions (e.g., ) .

Advanced: What strategies improve metabolic stability of thiazole-4-carboxamide derivatives?

Answer:

- Fluorination : Introduce 4,4-difluorocyclohexyl groups () to block oxidative metabolism .

- Steric Shielding : Add methyl or trifluoromethyl groups ortho to the ureido moiety to reduce CYP450-mediated degradation .

- Prodrug Approaches : Mask the carboxamide as an ethyl ester () to enhance bioavailability, with in vivo hydrolysis to the active form .

Validation : Perform microsomal stability assays (human/rat liver microsomes) and monitor metabolites via HR-MS .

Basic: How to troubleshoot poor solubility in biological assays?

Answer:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to solubilize hydrophobic derivatives .

- Salt Formation : Convert the carboxamide to a sodium or hydrochloride salt (e.g., for nitroaryl derivatives) .

- Structural Tweaks : Introduce polar groups (e.g., morpholino, pyridyl) on the m-tolyl ring while maintaining logP < 5 .

Advanced: What computational methods support target identification for this compound?

Answer:

- Docking Studies : Use AutoDock Vina to model interactions with EGFR (PDB: 4A/4B in ). Key residues (e.g., Lys745, Thr790) should form hydrogen bonds with the ureido group .

- MD Simulations : Run 100 ns simulations (AMBER/CHARMM) to assess binding stability and identify conformational shifts in the DFG motif .

- QSAR Modeling : Train models on IC₅₀ data (e.g., compound 8b: 14.8 nM) to predict activity of novel analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.